Menazon: A Technical Overview of its Core Properties and Synonyms
Menazon: A Technical Overview of its Core Properties and Synonyms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical examination of Menazon, an organophosphate compound. It details its chemical identity, including its CAS number and a comprehensive list of synonyms. The document further explores its mechanism of action, toxicological data, and established analytical methodologies.
Chemical Identity and Synonyms
Menazon, a triazine derivative, is chemically identified as O,O-Dimethyl S-(4,6-diamino-1,3,5-triazin-2-yl)methyl phosphorodithioate. Its unique Chemical Abstracts Service (CAS) registry number is 78-57-9 .[1] Over the years, Menazon has been known by a variety of synonyms in scientific literature and commercial products.
| Synonym | Reference |
| Azidithion | [1] |
| ENT 25,760 | [1] |
| PP175 | [1] |
| R 15,175 | [1] |
| Saiphos | [1] |
| Saphicol | [1] |
| Saphizon | [1][2] |
| Sayfor | [1] |
| Sayfos | [1] |
| Sayphos | [1][2] |
| Syphos | [1] |
| 2,4-Diamino-6-dimethoxyphosphinothionylthiomethyl-s-triazine | [1] |
| O,O-Dimethyl S-(4,6-diamino-s-triazin-2-ylmethyl)phosphorodithioate | |
| Phosphorodithioic acid, S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl ester | |
| S-(4,6-Diamino-1,3,5-triazin-2-ylmethyl) O,O-dimethyl phosphorodithioate | [1] |
Core Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate pesticide, the primary mechanism of action for Menazon is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
The inhibition of AChE by organophosphates like Menazon is an irreversible process involving the phosphorylation of a serine hydroxyl group at the active site of the enzyme.[4][5] This inactivation of AChE leads to an accumulation of acetylcholine in the synapse. The excess acetylcholine results in the continuous stimulation of both muscarinic and nicotinic receptors, leading to a state of cholinergic crisis.[5][6] This overstimulation disrupts normal nerve impulse transmission, which is the basis of its insecticidal activity and also its toxicity to non-target organisms.[3][5]
Toxicological Profile
The toxicity of Menazon is primarily attributed to its acetylcholinesterase-inhibiting properties. The following table summarizes available quantitative toxicological data.
| Organism | Test Type | Value | Reference |
| Rat (female) | Acute Oral LD50 | 1950 mg/kg | [7] |
| Harlequin fish (Rasbora heteromorpha) | 48-hour LC50 | 220 mg/L | [1] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (General Protocol)
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor, such as Menazon, will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel)
-
Menazon (of known concentration)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of Menazon, ATCI, and DTNB in appropriate solvents and buffers.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Addition: Add varying concentrations of Menazon to the test wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of Menazon. The percentage of inhibition can be determined by comparing the reaction rates in the presence of Menazon to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) can then be calculated.
Residue Analysis in Soil (General QuEChERS-based Protocol)
A detailed, validated protocol specifically for Menazon in soil is not available in the reviewed literature. However, a general approach for multi-residue analysis of pesticides in soil often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by chromatographic analysis.[8][9]
Principle: The QuEChERS method is a sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.
Materials:
-
Soil sample
-
Acetonitrile
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Dispersive SPE sorbents (e.g., PSA - primary secondary amine, C18)
-
Centrifuge and centrifuge tubes
-
Gas Chromatograph or Liquid Chromatograph coupled with a Mass Spectrometer (GC-MS or LC-MS/MS)
Procedure:
-
Extraction:
-
Weigh a homogenized soil sample into a centrifuge tube.
-
Add acetonitrile and shake vigorously.
-
Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Centrifuge the sample.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing anhydrous magnesium sulfate and appropriate sorbents (e.g., PSA to remove organic acids, C18 for nonpolar interferences).
-
Vortex and then centrifuge.
-
-
Analysis:
-
The final supernatant is collected and can be directly analyzed by GC-MS or LC-MS/MS for the quantification of Menazon.
-
References
- 1. Menazon | C6H12N5O2PS2 | CID 6543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Menazon (Ref: ENT 25760 ) [sitem.herts.ac.uk]
- 3. Organophosphorus Pesticides as Modulating Substances of Inflammation through the Cholinergic Pathway [mdpi.com]
- 4. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menazon | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. cajmns.centralasianstudies.org [cajmns.centralasianstudies.org]
- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
